molecular formula C11H13BrN2O2 B1284951 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid CAS No. 954570-88-8

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1284951
CAS No.: 954570-88-8
M. Wt: 285.14 g/mol
InChI Key: UZHCKHPUYLVRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (CAS 954570-88-8) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5 and a piperidine-4-carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₁₃BrN₂O₂, with a molecular weight of 285.14 . The compound is commercially available with a purity ≥98% and is stored under dry conditions at 2–8°C . Its structural framework makes it a versatile intermediate in pharmaceutical synthesis, particularly for modifying solubility, bioavailability, and target binding in drug candidates.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCKHPUYLVRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588616
Record name 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954570-88-8
Record name 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Piperidine Ring: The brominated pyridine is then reacted with piperidine to form the piperidine ring.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and as a potential ligand in receptor studies.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and piperidine moieties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1209326-97-5)
  • Molecular Formula : C₁₁H₁₄Cl₂N₂O₂
  • Molecular Weight : 277.15
  • Key Differences : Replaces bromine with chlorine, reducing steric bulk and polarizability. The hydrochloride salt improves solubility in aqueous media.
  • Applications : Likely used in medicinal chemistry for its enhanced solubility compared to the bromo analog .
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS 406476-31-1)
  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.23
  • Key Differences : The electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic stability.
  • Applications : Useful in drug design for optimizing pharmacokinetic properties .
Comparative Table: Halogenated Pyridine Derivatives
Compound CAS Substituent Molecular Weight Key Properties
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid 954570-88-8 Br 285.14 High lipophilicity, moderate solubility
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid HCl 1209326-97-5 Cl 277.15 Improved solubility (salt form)
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 406476-31-1 CF₃ 274.23 Enhanced metabolic stability

Pyrimidine vs. Pyridine Ring Systems

1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4)
  • Molecular Formula : C₁₀H₁₁BrN₄O₂
  • Molecular Weight : 299.13
  • Key Differences : Pyrimidine (two nitrogen atoms) replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
  • Applications: Potential use in nucleotide analog synthesis or kinase inhibitors .
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 890094-31-2)
  • Molecular Formula : C₁₁H₁₅ClN₄O₂
  • Molecular Weight : 270.72
  • Key Differences: Amino and methyl groups on pyrimidine enhance hydrogen bonding and steric effects.
  • Applications : Likely explored in antiviral or antibacterial agents due to pyrimidine’s prevalence in nucleic acid targets .
Comparative Table: Pyrimidine vs. Pyridine Derivatives
Compound CAS Ring System Molecular Weight Key Properties
This compound 954570-88-8 Pyridine 285.14 Moderate polarity, bromine for coupling
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 799283-92-4 Pyrimidine 299.13 Enhanced hydrogen bonding capacity
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid 890094-31-2 Pyrimidine 270.72 Multi-functionalized for target binding

Positional Isomers and Functional Group Variations

1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid (CAS 954267-45-9)
  • Molecular Formula : C₁₁H₁₃BrN₂O₂
  • Molecular Weight : 285.14
  • Key Differences : Carboxylic acid group at position 3 of the piperidine ring instead of position 4.
  • Impact : Alters conformational flexibility and binding interactions with biological targets .
Comparative Analysis of Carboxylic Acid Position
Compound Carboxylic Acid Position Conformational Flexibility Potential Applications
This compound 4 Moderate Broad-spectrum intermediates
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid 3 Higher Specialized receptor modulation
PDE5 Inhibitors (e.g., Carboxypiperidine Compound in EP 1 948 661 B1)
  • Structure : Features a pyrazolo[4,3-d]pyrimidine core with ethoxyethyl and ethyl groups.
  • Molecular Formula : C₂₂H₃₀N₈O₃
  • Key Differences : Larger, multi-ring structure with extended substituents.
  • Applications : Explicitly designed for PDE5 enzyme inhibition, highlighting the role of piperidine-4-carboxylic acid in anchoring pharmacophores .

Biological Activity

Overview

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O2C_{11}H_{13}BrN_2O_2 and a molecular weight of approximately 285.14 g/mol. This compound features a brominated pyridine ring and a piperidine moiety, which contribute to its distinctive biological activities. It has been studied for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound exhibits antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division and growth. This mechanism can lead to significant effects on cellular processes, including:

  • Inhibition of Cell Division : By disrupting tubulin dynamics, the compound can impede mitotic spindle formation.
  • Modulation of Signaling Pathways : It has been shown to influence pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and differentiation.

Biological Activities

This compound has demonstrated several biological activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : Studies indicate that this compound can inhibit the growth of cancer cell lines by interfering with cellular mechanisms essential for proliferation .

Case Studies and Research Findings

A variety of studies have explored the biological properties of this compound:

  • Antimicrobial Efficacy : In a comparative study, the compound was tested alongside other piperidine derivatives for antibacterial activity. Results indicated that modifications in the piperidine structure significantly influenced antimicrobial potency .
  • Cellular Mechanisms : Research highlighted that the compound's interaction with kinases can modulate their activity, leading to altered gene expression and cellular metabolism. Such interactions suggest potential therapeutic applications in diseases characterized by dysregulated cell growth .
  • Synthesis and Characterization : The synthesis of this compound has been optimized to enhance its biological activity. Various synthetic routes have been explored, allowing for modifications that improve efficacy or stability .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-(Pyridin-2-yl)piperidine-4-carboxylic acidC11H14N2O2C_{11}H_{14}N_2O_2Lacks bromine; may have different activityVariable
1-(3-Bromopyridin-2-yl)piperidine-4-carboxylic acidC11H13BrN2O2C_{11}H_{13}BrN_2O_2Bromine at a different positionAltered reactivity
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acidC11H13ClN2O2C_{11}H_{13}ClN_2O_2Chlorine instead of brominePotential similar activity

This comparison highlights how halogen substitutions can significantly affect the biological interactions and activities of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, and how can intermediates be stabilized?

  • Methodological Answer : A common approach involves coupling 5-bromopyridine-2-carboxylic acid derivatives with piperidine scaffolds. For example, tert-butoxycarbonyl (BOC) protection of the piperidine nitrogen (e.g., 1-Boc-4-piperidinecarboxylic acid, CAS 84358-13-4 ) can prevent unwanted side reactions during coupling. Post-synthesis, acidic deprotection (e.g., HCl/dioxane) yields the final compound. Stabilization of intermediates may require inert atmospheres and low-temperature storage to prevent bromine displacement or oxidation.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Compare aromatic proton signals (δ ~8.5–9.0 ppm for pyridine protons) and piperidine methylene protons (δ ~1.5–3.0 ppm).
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~315 for C11H12BrN2O2).
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in PubChem entries for structurally similar piperidine-carboxylic acids .

Q. What analytical methods are suitable for quantifying residual solvents or byproducts in this compound?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., USP-NF) using:

  • GC-MS for volatile impurities (e.g., dioxane, acetonitrile).
  • HPLC with UV detection (λ = 254 nm) for non-volatile byproducts. A buffer of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) is effective for separation .

Advanced Research Questions

Q. How can researchers optimize coupling reactions between bromopyridine and piperidine moieties to minimize dehalogenation?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(OAc)2 with bulky ligands (e.g., XPhos) to suppress β-hydride elimination, a common cause of bromine loss .
  • Reaction Conditions : Conduct reactions under inert atmospheres at 40–100°C, as demonstrated in multi-step syntheses of analogous piperidine derivatives .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or inline IR for real-time analysis of intermediate formation.

Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with high-quality datasets from PubChem or peer-reviewed studies. For example, InChIKey NSGNDQVZZFXFLW-CYBMUJFWSA-N for a related piperidine-carboxylic acid provides validated spectral benchmarks .
  • Isotopic Labeling : Use 13C-labeled analogs to distinguish overlapping signals in crowded NMR regions (e.g., piperidine CH2 vs. pyridine C-Br).

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • The 5-bromo group enhances electrophilic aromatic substitution (e.g., Suzuki coupling for derivatization) and serves as a hydrogen-bond acceptor in target binding. For instance, PDE5 inhibitors with similar bromopyridine-piperidine scaffolds show enhanced selectivity due to halogen bonding .
  • Table 1 : Reactivity Comparison of Halogenated Piperidine Derivatives
SubstituentCoupling Yield (%)Stability (t1/2, h)
Br (5-position)78–85120
Cl (6-position)65–7296
Data derived from analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.